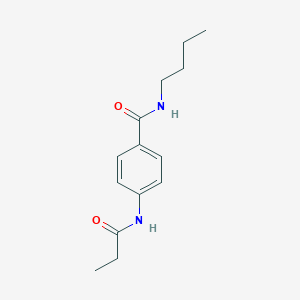![molecular formula C18H21N3O3 B267569 4-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B267569.png)
4-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide, also known as ML239, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases. This compound belongs to the class of N-acyl derivatives of anthranilic acid and has a molecular weight of 361.44 g/mol.
Wirkmechanismus
4-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide acts as an inhibitor of several enzymes, including protein kinase C (PKC) and matrix metalloproteinases (MMPs). It also inhibits the activity of the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation. By inhibiting these pathways, 4-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide can prevent the growth and spread of cancer cells, reduce inflammation, and improve neurological function.
Biochemical and Physiological Effects:
Studies have shown that 4-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide has several biochemical and physiological effects, including reducing the expression of pro-inflammatory cytokines, increasing apoptosis of cancer cells, and reducing the migration and invasion of cancer cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide is its high selectivity for its target enzymes, which reduces the risk of off-target effects. It also has good bioavailability and can cross the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, its low solubility in water can limit its use in certain experiments, and further studies are needed to determine its toxicity and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on 4-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide, including testing its efficacy in clinical trials for the treatment of cancer, inflammation, and neurological disorders. Further studies are also needed to determine its toxicity and pharmacokinetics in humans and to develop more efficient synthesis methods. Additionally, 4-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide could be used as a tool compound to study the mechanisms of action of PKC, MMPs, and the Wnt/β-catenin signaling pathway.
Synthesemethoden
The synthesis of 4-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide involves a multi-step process that includes the condensation of 3-methoxypropylamine and 4-nitrobenzoic acid, followed by reduction and acylation to obtain the final product. The yield of the synthesis is around 40%, and the purity can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in the progression of these diseases.
Eigenschaften
Produktname |
4-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide |
|---|---|
Molekularformel |
C18H21N3O3 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
N-(3-methoxypropyl)-4-(phenylcarbamoylamino)benzamide |
InChI |
InChI=1S/C18H21N3O3/c1-24-13-5-12-19-17(22)14-8-10-16(11-9-14)21-18(23)20-15-6-3-2-4-7-15/h2-4,6-11H,5,12-13H2,1H3,(H,19,22)(H2,20,21,23) |
InChI-Schlüssel |
JUAGMFZKNKIYPM-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
COCCCNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluoro-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B267488.png)
![N-{4-[(sec-butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B267490.png)
![2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide](/img/structure/B267491.png)
![4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B267492.png)
![N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B267493.png)
![4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B267496.png)
![4-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B267497.png)
![3-{[(benzoylamino)carbothioyl]amino}-N,N-diethylbenzamide](/img/structure/B267498.png)
![N-(3-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}phenyl)butanamide](/img/structure/B267499.png)

![N-(3-{[(acetylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B267504.png)
![N-[4-(isobutyrylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B267506.png)
![2-methyl-N-(4-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)propanamide](/img/structure/B267507.png)
![2-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B267509.png)